molecular formula C10H19ClO3S B13528461 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride

3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13528461
M. Wt: 254.77 g/mol
InChI Key: LQGJQLNRFXQAKW-UHFFFAOYSA-N
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Description

Preparation Methods

a. Synthetic Routes

The synthesis of 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reaction of 3-hydroxypropane-1-sulfonyl chloride with 2-methylcyclohexanol. The hydroxyl group of the alcohol reacts with the sulfonyl chloride, resulting in the formation of the desired compound.

b. Reaction Conditions

The reaction typically occurs under anhydrous conditions, using a suitable solvent (such as dichloromethane or chloroform). Acidic conditions facilitate the reaction, and the addition of a base (such as triethylamine) helps neutralize the hydrogen chloride byproduct.

c. Industrial Production

While industrial-scale production methods may vary, the synthetic route described above serves as the basis for large-scale manufacturing.

Chemical Reactions Analysis

3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride participates in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles (e.g., amines, alcohols, or thiols).

    Oxidation and Reduction: The compound may be oxidized or reduced under specific conditions.

    Common Reagents: Nucleophiles (e.g., amines), Lewis acids (e.g., AlCl₃), and bases (e.g., triethylamine) are commonly used in reactions involving this compound.

Scientific Research Applications

3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride finds applications in:

    Organic Synthesis: It serves as a versatile intermediate for the preparation of other compounds.

    Medicinal Chemistry: Researchers use it to synthesize bioactive molecules and pharmaceuticals.

    Agrochemicals: It plays a role in the development of pesticides and herbicides.

Mechanism of Action

The compound’s mechanism of action depends on the specific context. It may act as a reactive intermediate, participate in covalent bonding, or modify biological macromolecules. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

While 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to its specific substituents, similar sulfonyl chlorides include p-toluenesulfonyl chloride and methanesulfonyl chloride.

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-9-5-2-3-6-10(9)14-7-4-8-15(11,12)13/h9-10H,2-8H2,1H3

InChI Key

LQGJQLNRFXQAKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OCCCS(=O)(=O)Cl

Origin of Product

United States

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